Ketazocine

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of ketazocine involves several steps, starting with the preparation of the benzomorphan core structure. The synthetic route typically includes the following steps:

Formation of the Benzomorphan Core: This involves the cyclization of appropriate precursors to form the benzomorphan skeleton.

Functionalization: Introduction of functional groups such as the cyclopropylmethyl group and hydroxyl group.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.

Analyse Chemischer Reaktionen

Ketazocin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Ketazocin kann oxidiert werden, um entsprechende Ketone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Ketazocin in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Ketazocin-Molekül einführen.

Hydrolyse: Hydrolysereaktionen können Ketazocin in kleinere Fragmente zerlegen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid sowie verschiedene Säuren und Basen für Hydrolyse- und Substitutionsreaktionen .

Wissenschaftliche Forschungsanwendungen

Ketazocin wird in der wissenschaftlichen Forschung häufig verwendet, insbesondere bei der Untersuchung von Opioidrezeptoren. Seine Anwendungen umfassen:

Chemie: Ketazocin wird als Modellverbindung verwendet, um die chemischen Eigenschaften und Reaktionen von Benzomorphan-Derivaten zu untersuchen.

Biologie: Es wird verwendet, um die biologischen Wirkungen der Aktivierung des Kappa-Opioid-Rezeptors zu untersuchen, einschließlich seiner Auswirkungen auf die Schmerzempfindung und die psychologischen Wirkungen.

Medizin: Die Forschung an Ketazocin trägt zur Entwicklung neuer Analgetika und Behandlungen für die Schmerztherapie bei.

Wirkmechanismus

Ketazocin entfaltet seine Wirkung, indem es an den Kappa-Opioid-Rezeptor bindet, einen G-Protein-gekoppelten Rezeptor. Die Aktivierung dieses Rezeptors führt zu einer Abnahme der Schmerzempfindung, erhöhter Schläfrigkeit und möglichen psychologischen Wirkungen wie Dysphorie und Paranoia. Die Bindung von Ketazocin an den Kappa-Opioid-Rezeptor hemmt die Freisetzung von Vasopressin, was zu einer erhöhten Urinproduktion führt .

Wirkmechanismus

Ketazocine exerts its effects by binding to the kappa opioid receptor, a G protein-coupled receptor. Activation of this receptor leads to a decrease in pain sensation, increased sleepiness, and potential psychological effects such as dysphoria and paranoia. The binding of this compound to the kappa opioid receptor inhibits the release of vasopressin, leading to increased urine production .

Vergleich Mit ähnlichen Verbindungen

Ketazocin ist unter den Opioiden einzigartig durch seine selektive Bindung an den Kappa-Opioid-Rezeptor. Ähnliche Verbindungen sind:

Ethylketazocin: Ein weiteres Benzomorphan-Derivat, das in der Opioidrezeptorforschung verwendet wird.

Phenazocin: Eine verwandte Verbindung mit ähnlichen Wirkungen, aber unterschiedlichen Rezeptorbindungseigenschaften.

Pentazocin: Ein Opioid mit gemischten Agonisten-Antagonisten-Eigenschaften, das zur Schmerzlinderung eingesetzt wird.

Die selektive Bindung von Ketazocin an den Kappa-Opioid-Rezeptor und seine einzigartigen Wirkungen machen es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.

Eigenschaften

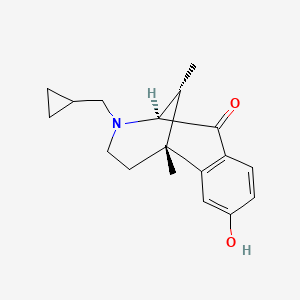

IUPAC Name |

(1R,9S,13R)-10-(cyclopropylmethyl)-4-hydroxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-11-16-17(21)14-6-5-13(20)9-15(14)18(11,2)7-8-19(16)10-12-3-4-12/h5-6,9,11-12,16,20H,3-4,7-8,10H2,1-2H3/t11-,16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBZLVPZOGIAIQ-SDDDUWNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(=O)C3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2C(=O)C3=C([C@@]1(CCN2CC4CC4)C)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36292-69-0 | |

| Record name | Ketocyclazocine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36292-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketazocine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036292690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KETAZOCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IO4IG518S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

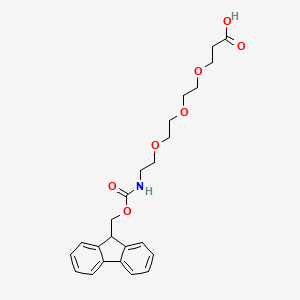

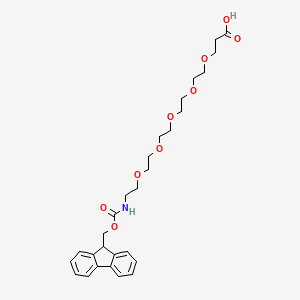

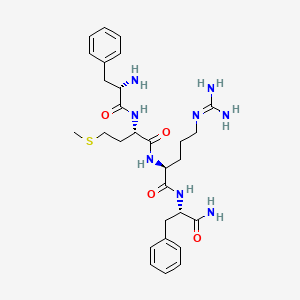

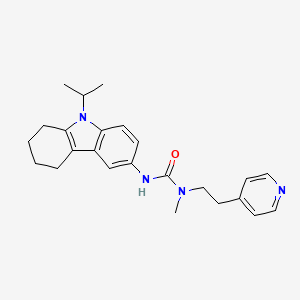

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid](/img/structure/B1673517.png)

![N-((5-Chloro-1H-indol-2-yl)methyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1673518.png)

![N-[(4-Chlorophenyl)methyl]-1-Methyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B1673522.png)